6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride
Overview
Description
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride is an organic compound with the molecular formula C10H11ClOS and a molecular weight of 214.72 g/mol . This compound is a derivative of benzothiophene, a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The presence of a carbonyl chloride functional group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. One common method includes the reaction of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C10H11O2S+SOCl2→C10H11ClOS+SO2+HCl
This reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is heated to reflux for several hours until the evolution of gases ceases .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the compound into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions (room temperature to 50°C) in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures (-78°C to 0°C).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation reactions.
Scientific Research Applications
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Used in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including potential anti-inflammatory and anticancer drugs.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide: A derivative with a carbohydrazide group instead of a carbonyl chloride.
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid: A similar compound with a carboxylic acid group at a different position on the benzothiophene ring.
Uniqueness
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYUHUCGVUZGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171929 | |
Record name | 4,5,6,7-Tetrahydro-6-methylbenzo[b]thiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160248-88-3 | |
Record name | 4,5,6,7-Tetrahydro-6-methylbenzo[b]thiophene-3-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160248-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-6-methylbenzo[b]thiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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